What is Docosahexaenoic acid-d5 and its chemical properties
What is Docosahexaenoic acid-d5 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Docosahexaenoic acid-d5 (DHA-d5), a critical tool in lipidomic research and clinical diagnostics. It details its chemical properties, its application as an internal standard in quantitative analysis, and the broader context of the signaling pathways of its non-deuterated analogue, Docosahexaenoic acid (DHA).
Introduction to Docosahexaenoic Acid-d5
Docosahexaenoic acid-d5 (DHA-d5) is a deuterated form of Docosahexaenoic acid (DHA), an essential omega-3 fatty acid. In DHA-d5, five hydrogen atoms on the terminal methyl and adjacent methylene groups are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the accurate quantification of DHA in various biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its use is crucial for correcting variations in sample preparation and instrument response, ensuring high-quality and reproducible data.
DHA itself is a vital structural component of the brain, retina, and other tissues, playing a significant role in neuronal development and function. Therefore, the precise measurement of DHA levels is paramount in neuroscience, nutritional science, and the development of therapeutics for a range of diseases.
Chemical and Physical Properties
The key chemical and physical properties of Docosahexaenoic acid-d5 are summarized below. These properties are essential for its handling, storage, and application in analytical methodologies.
| Property | Value | Source |
| Chemical Name | (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid | [3] |
| Synonyms | DHA-d5, Cervonic Acid-d5 | [4] |
| Molecular Formula | C₂₂H₂₇D₅O₂ | [5] |
| Molecular Weight | 333.52 g/mol | [5] |
| Exact Mass | 333.271613989 Da | [3] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Purity | Typically ≥98% deuterated forms | [5] |
| Storage | -20°C to -80°C, protected from light and air | [5][6] |
| Stability | ≥ 2 years at -20°C | [1][6] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [1] |
Experimental Protocols for Quantification of Docosahexaenoic Acid
The use of DHA-d5 as an internal standard is central to the accurate quantification of DHA. Below are detailed protocols for GC-MS and LC-MS/MS analysis.
Quantification of Total Fatty Acids by GC-MS
This protocol outlines the analysis of total fatty acids in a biological sample, such as plasma or tissue, using GC-MS with DHA-d5 as an internal standard. The workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.
3.1.1. Materials and Reagents
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Biological sample (e.g., plasma, tissue homogenate)
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Docosahexaenoic acid-d5 (internal standard)
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Chloroform/Methanol mixture (2:1, v/v)
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0.9% NaCl solution
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Boron trifluoride (BF₃) in methanol (14%)
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Hexane
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Anhydrous Sodium Sulfate
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Glass tubes with Teflon-lined caps
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Nitrogen gas evaporator
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Vortex mixer
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Centrifuge
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Gas Chromatograph-Mass Spectrometer (GC-MS)
3.1.2. Experimental Procedure
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Internal Standard Spiking: To a known amount of the biological sample, add a precise amount of Docosahexaenoic acid-d5 solution.
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Lipid Extraction (Folch Method):
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Add chloroform/methanol (2:1, v/v) to the sample.
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Vortex thoroughly for 2 minutes.
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Add 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
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Carefully collect the lower organic phase containing the lipids into a new glass tube.
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-
Derivatization to FAMEs:
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Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
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Add 14% BF₃ in methanol to the dried lipid residue.
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Seal the tube and heat at 100°C for 30 minutes.
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Cool the tube to room temperature.
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Add hexane and saturated NaCl solution, then vortex.
-
Centrifuge at 1000 x g for 5 minutes.
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Transfer the upper hexane layer containing the FAMEs to a new tube.
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Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
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Inject an aliquot of the final hexane extract into the GC-MS system.
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GC Conditions (Typical):
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Column: DB-23 or similar polar capillary column.
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Injector: Splitless mode.
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Oven Program: Start at 100°C, ramp to 250°C at 4°C/min, and hold for 5 minutes.
-
-
MS Conditions (Typical):
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Ionization: Electron Ionization (EI) at 70 eV.
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Scan Mode: Selected Ion Monitoring (SIM) for target FAMEs and the internal standard.
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-
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Quantification:
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Construct a calibration curve by analyzing a series of standards with known concentrations of DHA and a fixed concentration of DHA-d5.
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Plot the ratio of the peak area of the DHA derivative to the peak area of the DHA-d5 derivative against the concentration of DHA.
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Determine the concentration of DHA in the sample from the calibration curve.
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Quantification of Free Docosahexaenoic Acid by LC-MS/MS
This protocol is suitable for the sensitive and specific quantification of free (non-esterified) DHA in biological fluids, utilizing DHA-d5 for accurate measurement.
3.2.1. Materials and Reagents
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Biological sample (e.g., plasma, cell lysate)
-
Docosahexaenoic acid-d5 (internal standard)
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Acetonitrile
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Water with 2 mM Ammonium Acetate
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Formic acid
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Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
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Reversed-phase C18 column
3.2.2. Experimental Procedure
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Sample Preparation:
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To the biological sample, add a known amount of Docosahexaenoic acid-d5 solution.
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Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
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Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
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Inject the sample extract onto the LC-MS/MS system.
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-
Quantification:
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Generate a calibration curve using standards of unlabeled DHA with a constant concentration of DHA-d5.
-
Calculate the peak area ratio of DHA to DHA-d5.
-
Determine the concentration of DHA in the sample by interpolating its peak area ratio on the calibration curve.
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Signaling Pathways of Docosahexaenoic Acid
Understanding the biological context in which DHA functions is crucial for interpreting quantitative data. DHA is involved in numerous signaling pathways that are fundamental for neuronal health and anti-inflammatory responses.
Caption: Key signaling pathways of Docosahexaenoic Acid (DHA).
The diagram above illustrates two major pathways through which DHA exerts its effects. Firstly, its incorporation into neuronal membranes stimulates the synthesis of phosphatidylserine (PS), which in turn promotes the activation of the protein kinase Akt, a critical regulator of cell survival. Secondly, DHA is metabolized into various bioactive molecules, such as Neuroprotectin D1 (NPD1), which possess potent anti-inflammatory properties.
Experimental Workflow Visualization
The following diagram provides a high-level overview of a typical experimental workflow for the quantification of DHA using DHA-d5 as an internal standard.
Caption: General workflow for DHA quantification using DHA-d5.
This workflow highlights the critical steps from sample collection to the final quantification of DHA. The inclusion of the internal standard at an early stage is essential for achieving accurate and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic Acid-d5 | C22H32O2 | CID 24778483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Docosahexaenoic acid (21,21,22,22,22-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
